JohnPhos

Catalog No.
S714752
CAS No.
224311-51-7
M.F
C20H27P
M. Wt
298.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JohnPhos

CAS Number

224311-51-7

Product Name

JohnPhos

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane

Molecular Formula

C20H27P

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C

JohnPhos is a bulky, biaryl phosphine ligand classified as a Buchwald-type ligand []. It was developed in the late 20th century to address limitations in some palladium-catalyzed cross-coupling reactions.


Molecular Structure Analysis

JohnPhos has a central phosphorus atom bonded to two bulky tert-butyl groups and linked to a biphenyl moiety (two connected phenyl rings) []. The steric bulk of the tert-butyl groups and the biphenyl group play a crucial role in its function as a ligand.


Chemical Reactions Analysis

JohnPhos is a ligand, meaning it binds to a metal center in a catalyst to facilitate various organic reactions. A key reaction involving JohnPhos is the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between aryl (aromatic ring) groups.

Ar-B(OH)2 + Ar’-X + Pd(0) + 2 JohnPhos -> Ar-Ar’ + B(OH)3 + PdX2

(Ar and Ar’ are different aryl groups, B(OH)2 is pinacol boronate, X is a leaving group like chlorine or bromine, Pd(0) is zero-valent palladium, and PdX2 is palladium halide)


Physical And Chemical Properties Analysis

JohnPhos is a white to yellowish solid with a melting point around 112°C []. It's poorly soluble in water but soluble in organic solvents commonly used in laboratories [].

JohnPhos can be irritating to the skin and eyes. As with most chemicals, it's important to follow proper laboratory safety procedures when handling it [].

Note:

  • The mechanism of action for JohnPhos as a ligand is a complex topic involving interactions between the metal center and the reactants. Due to its complexity, it's beyond the scope of this answer.
  • There are other applications of JohnPhos besides the Suzuki-Miyaura reaction, but exploring them would require delving into more advanced organic chemistry concepts.

Improved Efficiency and Selectivity

JohnPhos offers several advantages over other diphosphine ligands, such as BINAP, DPEPhos, and XPhos. One key benefit is its ability to enhance the efficiency and selectivity of palladium-catalyzed reactions. Studies have shown that JohnPhos can significantly accelerate reaction rates and improve the formation of desired products while minimizing the production of undesired byproducts []. This improved performance makes JohnPhos a valuable tool for researchers seeking to optimize their synthetic processes.

Diverse Applications in Organic Synthesis

JohnPhos finds application in a broad range of organic transformations. Some prominent examples include:

  • C-C bond formation: JohnPhos plays a crucial role in various C-C bond-forming reactions, including Suzuki-Miyaura couplings, Negishi couplings, and Sonogashira couplings. These reactions are fundamental for constructing complex organic molecules and are widely employed in the synthesis of pharmaceuticals, natural products, and functional materials [, , ].
  • Hydrogenation: JohnPhos can be used as a ligand in palladium-catalyzed hydrogenation reactions, which involve the addition of hydrogen atoms to unsaturated bonds. This allows researchers to selectively convert alkenes and alkynes to their corresponding alkanes, a crucial step in the synthesis of various organic compounds [].
  • Cyclization reactions: JohnPhos is also employed in cyclization reactions, where linear molecules are transformed into cyclic structures. This enables the synthesis of complex ring systems, which are essential building blocks for many drugs and natural products [].

XLogP3

5.1

UNII

5Y743P380H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (90.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

224311-51-7

Wikipedia

2-(di-tert-butylphosphino)biphenyl

Dates

Modify: 2023-08-15

Explore Compound Types